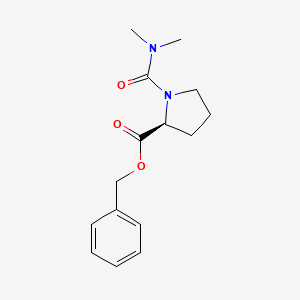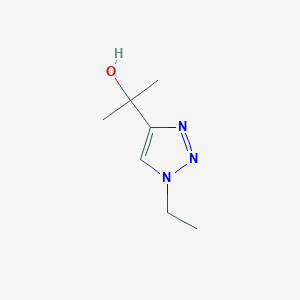![molecular formula C18H16N4O2 B2882684 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2097893-10-0](/img/structure/B2882684.png)
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide is a synthetic compound composed of a furan group, a pyrazole ring, and an indole moiety connected through ethyl and carboxamide linkers
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biochemical pathway involved.
Result of Action
Some indole derivatives have been reported to exhibit potent anticancer activities against certain cancer cell lines . The specific effects would depend on the compound’s interaction with its target and the resulting changes in biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of Furan-3-yl Pyrazole: : Begin with furan-3-carboxaldehyde, which undergoes hydrazone formation with hydrazine, followed by cyclization with acetylacetone to yield the furan-3-yl pyrazole.
Formation of Indole-2-Carboxamide: : Start with indole, which is acylated with chloroformate to produce indole-2-carboxylic acid. This is subsequently converted into the carboxamide derivative via amidation.
Coupling Reaction: : Combine the furan-3-yl pyrazole and indole-2-carboxamide using an ethyl spacer through a nucleophilic substitution reaction, typically under basic conditions such as using sodium hydride in dimethylformamide.
Industrial Production Methods: Industrial production may follow similar routes but with optimizations for scale, such as continuous flow synthesis for the coupling step, or employing more cost-effective reagents and solvents. Reaction conditions might be fine-tuned to maximize yield and purity, using high-throughput screening techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The furan and indole rings can be susceptible to oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: : Selective reduction of the pyrazole ring can be achieved using lithium aluminum hydride.
Substitution: : Halogenated derivatives of the compound can be obtained by reacting it with halogenating agents such as N-bromosuccinimide.
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : N-bromosuccinimide in chloroform.
Oxidation: : Oxidized furan and indole derivatives.
Reduction: : Reduced pyrazole derivatives.
Substitution: : Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: : The compound can serve as a ligand in coordination chemistry, forming complexes that catalyze organic reactions.
Materials Science: : Its unique structure can be incorporated into polymers or materials with specific electronic properties.
Enzyme Inhibition: : The compound may inhibit certain enzymes by binding to active sites, useful in studying enzyme mechanisms.
Protein Interaction: : It can act as a probe in protein-ligand interaction studies.
Pharmacology: : Investigated for its potential as a drug candidate, particularly in targeting specific protein pathways.
Diagnostics: : Modified versions can be used as fluorescent markers in diagnostic imaging.
Agriculture: : Potential use as a bioactive agent in pest control.
Chemical Synthesis: : Employed as an intermediate in the synthesis of other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide: : Similar structure but with a phenyl ring instead of furan, affecting its electronic properties.
N-{2-[4-(thien-2-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide: : Incorporates a thiophene ring, which can impart different reactivity.
N-{2-[4-(pyrid-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide: : Uses a pyridyl ring, potentially affecting binding affinity and specificity.
Uniqueness: N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide’s unique combination of furan, pyrazole, and indole groups offers distinct electronic and steric properties, making it versatile for various scientific applications. Its specific structure allows for diverse functionalization and interactions with biological targets, setting it apart from other similar compounds.
This detailed exploration of this compound highlights its significance and potential across multiple scientific disciplines. How does it feel to you? Everything it should be?
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(17-9-13-3-1-2-4-16(13)21-17)19-6-7-22-11-15(10-20-22)14-5-8-24-12-14/h1-5,8-12,21H,6-7H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLNCZQZTSZSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2882609.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)



![N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2882619.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2882624.png)
